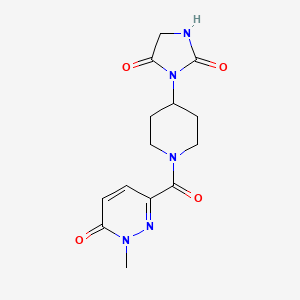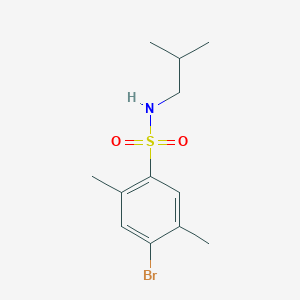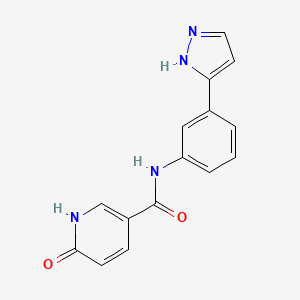
3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and an imidazolidinedione group . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The pyridazine ring is a six-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the imidazolidinedione group is a five-membered ring with two nitrogen atoms and two carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could all affect its properties .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties . These compounds can inhibit the replication of viruses by binding to viral proteins or interfering with viral RNA synthesis. The structural complexity of the compound allows for potential high-affinity interactions with viral targets, making it a candidate for antiviral drug development.
Anti-inflammatory Applications
The indole nucleus, found in many bioactive compounds, has shown significant anti-inflammatory effects . By modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines or blocking specific enzymes involved in the inflammatory response, this compound could be utilized in the treatment of various inflammatory diseases.
Anticancer Potential
Compounds with an indole base structure have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation . The compound’s molecular framework could be tailored to target specific cancer cell lines, providing a pathway for the development of new oncological therapies.
Antimicrobial Properties
Indole derivatives are known to exhibit antimicrobial activity, which includes antibacterial, antifungal, and antiparasitic effects . The compound could be engineered to disrupt microbial cell walls or interfere with essential bacterial enzymes, offering a new avenue for antibiotic drug design.
Enzyme Inhibition
Indole derivatives have been used as enzyme inhibitors, targeting a variety of enzymes such as reverse transcriptase, proteases, and kinases . The compound could be designed to bind to the active sites of these enzymes, effectively inhibiting their function, which is beneficial in the treatment of diseases like HIV/AIDS and certain types of cancer.
Mechanism of Action
Target of Action
A related compound, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, has been found to block ap-1-mediated luciferase activity , implying it may have an anti-inflammatory function.
Mode of Action
Based on its structural similarity to 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, it may interact with its targets by blocking certain enzymatic activities, potentially leading to anti-inflammatory effects .
Result of Action
Based on its potential anti-inflammatory activity, it may lead to a reduction in inflammation at the cellular level .
Future Directions
properties
IUPAC Name |
3-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-17-11(20)3-2-10(16-17)13(22)18-6-4-9(5-7-18)19-12(21)8-15-14(19)23/h2-3,9H,4-8H2,1H3,(H,15,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLULPGTUQSBQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2955297.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2955299.png)


![3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2955304.png)
![2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2955305.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![1-[4-(4-{3-[(4-Methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2955308.png)
![2-(2-chloro-4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2955309.png)
![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)
![6-(4-Bromophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2955318.png)